2-(2,3,4,5-Tetramethylnonoxy)ethanol

Description

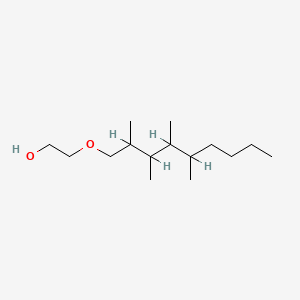

Chemical Structure and Properties 2-(2,3,4,5-Tetramethylnonoxy)ethanol (CAS: Not explicitly listed in evidence; structurally related compounds discussed) is a branched ether-alcohol derivative. These compounds are typically light yellow liquids with high boiling points (e.g., 402.6°C) and flash points (~197°C), indicating low volatility and high thermal stability .

Properties

IUPAC Name |

2-(2,3,4,5-tetramethylnonoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O2/c1-6-7-8-12(2)14(4)15(5)13(3)11-17-10-9-16/h12-16H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUBXIWLTWMQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)C(C)C(C)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68015-67-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2,3,4,5-tetramethylnonyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68015-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90873987 | |

| Record name | 2-[(2,3,4,5-Tetramethylnonyl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68015-67-8, 1005252-62-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2,3,4,5-tetramethylnonyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(2,3,4,5-Tetramethylnonyl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,3,4,5-Tetramethylnonoxy)ethanol is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant studies that highlight its significance in various applications.

Chemical Structure and Properties

The chemical structure of 2-(2,3,4,5-Tetramethylnonoxy)ethanol features a branched alkyl chain which influences its solubility and interaction with biological systems. Its molecular formula is CHO, indicating the presence of hydroxyl (-OH) groups that are crucial for its biological activity.

Mechanisms of Biological Activity

The biological activities of 2-(2,3,4,5-Tetramethylnonoxy)ethanol can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, ethanol extracts containing similar alkyl chains have demonstrated effectiveness against multi-drug resistant bacteria such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals. This antioxidant activity is essential in preventing oxidative stress-related cellular damage.

- Cell Proliferation Inhibition : Some studies suggest that compounds with similar structures can inhibit the proliferation of cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Studies

A study evaluating various extracts showed that compounds with branched alkyl chains exhibited significant antimicrobial activities. The minimum inhibitory concentrations (MICs) for these extracts ranged notably against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Methicillin-resistant S. aureus | 19-1250 |

| Vancomycin-resistant E. faecium | 50-1000 |

| Extended-spectrum E. coli | 100-2000 |

Antioxidant Activity

Research on similar compounds indicates robust antioxidant activity measured through DPPH and ABTS assays. The ability to reduce oxidative stress markers in vitro has been documented .

Cytotoxicity Assays

Cytotoxicity studies using normal human dermal fibroblasts (HDFn) revealed that at concentrations up to 100 µg/ml, there was no significant toxicity observed, suggesting a favorable safety profile for further therapeutic exploration .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study assessed the efficacy of ethanol extracts containing branched alkyl chains against multi-drug resistant bacterial strains isolated from patients. The results indicated that these extracts could serve as alternative treatments for infections caused by resistant strains .

- Case Study on Antioxidant Potential : Another study focused on the antioxidant properties of similar compounds demonstrated a significant reduction in oxidative stress markers in cell cultures treated with these extracts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (ether-alcohol groups, branched/fluorinated substituents) and functional roles (surfactants, intermediates):

Key Differences

Structural Complexity: The target compound’s tetramethylnonoxy group introduces steric hindrance and hydrophobicity, distinguishing it from linear-chain ethoxylates (e.g., nonylphenol ethoxylates) .

Toxicity and Environmental Impact: Nonylphenol ethoxylates are notorious for endocrine disruption and bioaccumulation, leading to EU bans . In contrast, the target compound’s branched structure may reduce persistence but still poses acute and aquatic hazards . Fluorinated alcohols (e.g., 53072-18-7) lack detailed toxicity data but are less likely to bioaccumulate due to smaller molecular size .

Regulatory and Commercial Use: The target compound’s TSCA listing permits U.S. R&D use, whereas nonylphenol ethoxylates face global restrictions . Thiophene-derived alcohols (e.g., 5402-55-1) are niche intermediates with minimal regulatory scrutiny .

Physical-Chemical Properties

- Boiling Point: The target compound’s high boiling point (~400°C) exceeds typical ethoxylated surfactants (e.g., nonylphenol ethoxylates: ~250–300°C), suggesting lower volatility and specialized handling requirements .

- Aquatic Toxicity: Both the target compound and nonylphenol ethoxylates show significant aquatic hazards, but the latter’s persistence necessitates stricter controls .

Research Findings and Data Gaps

- Synthesis: confirms synthetic routes for analogous compounds via phenoxyethoxy coupling, though methods for the exact tetramethylnonoxy variant remain unverified.

- Ecotoxicology: Limited data exist for branched ether-alcohols compared to linear analogs. Further studies on biodegradability and chronic aquatic effects are needed.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,3,4,5-Tetramethylnonoxy)ethanol generally involves two main stages:

- Formation of the tetramethyl-substituted alkyl ether intermediate (e.g., 2,3,4,5-tetramethyl-substituted cyclopentenyl or nonyl ether derivatives)

- Introduction of the ethanol moiety through etherification or substitution reactions involving ethylene glycol derivatives or ethoxylation.

Key Precursor Synthesis: Tetramethyl-Substituted Cyclopentadiene Derivatives

A relevant precursor in the synthesis pathway is 2,3,4,5-tetramethyl-2-cyclopentenol , which can be dehydrated to form tetramethyl-substituted cyclopentadiene derivatives. According to a 2020 patent (CN111253201A), the preparation of 2,3,4,5-tetramethyl-2-cyclopentenol involves:

- Reduction of 2,3,4,5-tetramethyl-2-cyclopentenone using a reducing agent in a solvent at controlled low temperatures (0 to 5 °C) with a slow dropwise addition rate (0.5–1.5 g/min).

- Post-reaction workup includes sequential addition of water, sulfuric acid solution, and sodium bicarbonate to neutralize and separate the organic phase.

- Removal of solvent by rotary evaporation yields the target alcohol intermediate with high purity.

This intermediate is then subjected to dehydration in the presence of solid acid catalysts (such as strong acid resins or solid superacid catalysts) to yield the corresponding tetramethyl-substituted cyclopentadiene with a product yield exceeding 80%, which is significantly higher than traditional sulfuric acid catalysis methods (yield ~58%). The solid acid catalysts offer advantages such as easy removal by filtration, reduced by-product formation, and environmental benefits due to lack of acid waste generation.

| Step | Conditions | Purpose/Outcome | Yield (%) |

|---|---|---|---|

| Reduction of cyclopentenone | 0–5 °C, dropwise addition 0.5–1.5 g/min | Formation of 2,3,4,5-tetramethyl-2-cyclopentenol | Not specified |

| Workup | Addition of H2O, H2SO4, NaHCO3; rotary evaporation | Neutralization and isolation of alcohol | Not specified |

| Dehydration with solid acid | Solid acid catalyst, solvent, room temp | Formation of tetramethyl-substituted cyclopentadiene | ≥ 80 |

Etherification to Form 2-(2,3,4,5-Tetramethylnonoxy)ethanol

While direct literature on the etherification step specifically for 2-(2,3,4,5-Tetramethylnonoxy)ethanol is limited, general organic synthesis principles and related compound syntheses suggest the following approaches:

- Nucleophilic substitution or Williamson ether synthesis using 2,3,4,5-tetramethylnonyl halide or tosylate intermediates reacting with ethylene glycol or its derivatives.

- Catalytic ethoxylation of 2,3,4,5-tetramethylnonyl alcohol using ethylene oxide under basic or acidic catalysis to introduce the ethanol moiety.

These methods require careful control of reaction temperature, stoichiometry, and catalyst choice to prevent side reactions and ensure high selectivity.

Research Findings and Comparative Analysis

Catalyst Efficiency and Environmental Impact

- The use of solid acid catalysts in dehydration reactions (for cyclopentenol to cyclopentadiene derivatives) shows superior performance over traditional sulfuric acid catalysis, with higher yields and easier catalyst recovery.

- This method reduces environmental impact by eliminating acid waste and simplifying purification.

Reaction Condition Optimization

- Temperature control during addition of reagents (e.g., maintaining 0–5 °C during reduction) is critical to prevent side reactions and ensure complete conversion.

- Dropwise addition rates between 0.5–1.5 g/min optimize reaction kinetics and product purity.

Yield and Purity

- Reported yields for key intermediates and final products are generally high (≥80%), indicating efficient synthetic routes.

- Purification steps such as liquid-liquid extraction, neutralization, and rotary evaporation are essential for obtaining high-purity compounds.

Summary Table of Preparation Steps for 2-(2,3,4,5-Tetramethylnonoxy)ethanol

| Step No. | Reaction Stage | Reagents / Catalysts | Conditions | Yield (%) / Notes |

|---|---|---|---|---|

| 1 | Reduction of 2,3,4,5-tetramethyl-2-cyclopentenone | Reducing agent, solvent B | 0–5 °C, dropwise addition 0.5–1.5 g/min | Complete conversion confirmed by GC |

| 2 | Workup and isolation | Water, sulfuric acid solution, sodium bicarbonate | Sequential addition, rotary evaporation | Light yellow 2,3,4,5-tetramethyl-2-cyclopentenol obtained |

| 3 | Dehydration to tetramethylcyclopentadiene | Solid acid catalyst (strong acid resin or superacid) | Room temperature, filtration post-reaction | ≥80% yield, high selectivity, catalyst recyclable |

| 4 | Etherification to 2-(2,3,4,5-tetramethylnonoxy)ethanol | Alkyl halide or tosylate intermediate, ethylene glycol or ethoxylation catalyst | Controlled temperature, stoichiometry optimization | Literature data limited; inferred from analogous ether syntheses |

Q & A

Q. What advanced techniques are suitable for probing its micellar behavior under extreme conditions (e.g., high salinity)?

- Small-angle neutron scattering (SANS) and dynamic light scattering (DLS) quantify micelle size and stability. Conduct experiments in brine solutions to simulate oilfield or marine environments, and measure CMC shifts using surface tension assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.